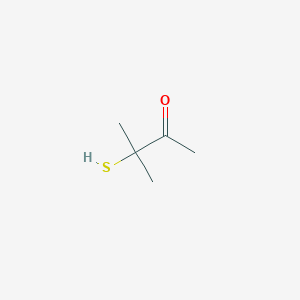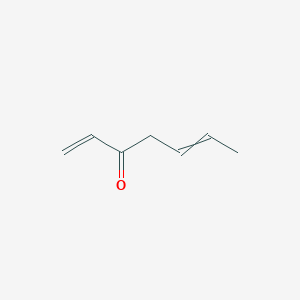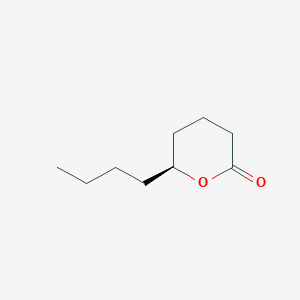
Fluorescein phalloidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescein Phalloidin is a high-affinity F-actin probe conjugated to the green fluorescent dye, fluorescein (FITC). It selectively stains F-actin . Phalloidin is a bicyclic peptide belonging to a family of toxins isolated from the deadly Amanita phalloides ‘death cap’ mushroom and is commonly used in imaging applications to selectively label F-actin .
Synthesis Analysis
Phalloidin is used conjugated to a fluorescent dye, such as FITC, Rhodamine, TRITC or similar dyes, such as Alexa Fluor® 488 or iFluor 488 . The optimal concentration of phalloidin conjugate and incubation time will vary depending on the particular cell type, fixation/sample prep conditions and/or permeability of the cells/ tissues to the probe .Molecular Structure Analysis
Fluorescently-labeled phalloidin has virtually identical binding properties with actin from different species including plants and animals . Phalloidin binds F-actin with high selectivity while fluorescein provides green fluorescence .Chemical Reactions Analysis
Phalloidin, a mushroom toxin that is routinely used to stabilize and label actin filaments, suspends the structural changes in actin, likely influencing its interaction with actin-binding proteins .Physical And Chemical Properties Analysis
Fluorescein Phalloidin selectively stains F-actin and is optimal for fixed and permeabilized samples . Its excitation/emission is at 496/516 nm .Applications De Recherche Scientifique
1. Labeling and Analysis of F-Actin in Cells
Fluorescein phalloidin is widely used for labeling F-actin, a form of actin filament in cells, providing insights into cytoskeletal organization. Studies have utilized it for labeling F-actin in various species, such as algae (Kim, Klotchkova, Lee, & Kim, 2001) and rabbit muscle (Bukatina, Sonkin, Alievskaya, & Yashin, 2004). Its application in confocal microscopy has been particularly useful for quantitative analysis of F-actin during cell division and other dynamic processes.
2. Studying Cytoskeletal Components and Cellular Compartments
Fluorescein phalloidin is employed for the study of cytoskeletal components and the organization of cellular compartments. This application is crucial in cell biology to understand the structure and function relationships within cells (Chazotte, 2010).
3. Analysis of Microfilament Structure and Cell Morphology
Research on the effects of fluorescein phalloidin on microfilament structure and cell morphology has provided valuable insights. For instance, studies on algae cells have shown that fluorescein-labeled phalloidin can be used to observe changes in actin structures, contributing to our understanding of actin dynamics in live cells (Sawitzky, Hanfstingl, & Faulstich, 2003).
4. Investigation of Fluorescein Photophysics in Biological Systems
Fluorescein phalloidin is also significant in the study of fluorescein photophysics within biological systems. Investigations into how fluorescein-labeled proteins are affected by intrinsic amino acids provide critical information for fluorescence microscopy and other quantitative measurements involving proteins (Togashi, Szczupak, Ryder, Calvet, & O'Loughlin, 2009).
5. Enhancement of Fluorescence in DNA Analysis
In DNA analysis, fluorescein phalloidin helps overcome the issue of self-quenching in fluorescein. This property is particularly beneficial for increasing sensitivity in DNA arrays or DNA analysis, as demonstrated in studies exploring the emission properties of DNA oligomers labeled with fluorescein (Malicka, Gryczynski, & Lakowicz, 2003).
6. Development of Fluorescent Probes for Biochemistry and Biology
Fluorescein phalloidin plays a role in the development of novel, sophisticated fluorescent dyes, contributing significantly to biochemical and biological research. It allows the creation of tools for advanced biochemical and biological experiments (Lavis, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Fluorescein Phalloidin can be used to visualize and quantitate F-actin in tissue sections, cell cultures, or cell-free preparations . It is fully compatible with other fluorescent stains used in cellular analyses including fluorescent proteins, Qdot nanocrystals, and Alexa Fluor conjugates including secondary antibodies .
Propriétés
Numéro CAS |
84313-38-2 |
|---|---|
Nom du produit |
Fluorescein phalloidin |
Formule moléculaire |
C56H60N10O15S2 |
Poids moléculaire |
1177.27 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





